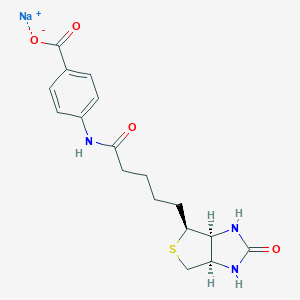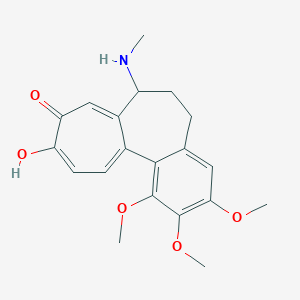
Demecolceine
概要
説明
カルヘックス 231は、カルシウム感知受容体(CaSR)の強力な負の異方性モジュレーターです。 主に科学研究において、心臓肥大、糖尿病性心筋症、外傷性出血性ショックなどの様々な生理学的および病理学的過程への影響を調べるために使用されます .
準備方法
合成経路と反応条件: カルヘックス 231塩酸塩は、多段階の有機合成プロセスによって合成できます反応条件には、通常、有機溶媒、触媒、および制御された温度と圧力条件の使用が含まれます .
工業生産方法: カルヘックス 231塩酸塩の工業生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、大規模生産のための反応条件の最適化、高純度と収率の確保、および安全および環境規制への準拠が含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されることがよくあります .
化学反応の分析
反応の種類: カルヘックス 231は、次のような様々な化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある官能基を別の官能基に置き換えることを含みます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: 一般的な試薬には、制御された温度と圧力条件下でのハロゲンや求核剤などがあります。
主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化誘導体が生成される場合があり、還元によってカルヘックス 231の還元誘導体が生成される場合があります .
4. 科学研究への応用
カルヘックス 231は、次のような幅広い科学研究への応用があります。
化学: カルシウム感知受容体のモジュレーションと、様々な化学反応におけるその役割を研究するために使用されます。
生物学: オートファジーやカルシウム恒常性などの細胞過程に対する影響について調査されています。
医学: 心臓肥大、糖尿病性心筋症、外傷性出血性ショックなどの病態における潜在的な治療効果について調査されています。
科学的研究の応用
Calhex 231 has a wide range of scientific research applications, including:
Chemistry: Used to study the modulation of calcium-sensing receptors and their role in various chemical reactions.
Biology: Investigated for its effects on cellular processes such as autophagy and calcium homeostasis.
Medicine: Explored for its potential therapeutic effects in conditions like cardiac hypertrophy, diabetic cardiomyopathy, and traumatic hemorrhagic shock.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium-sensing receptors .
作用機序
カルヘックス 231は、カルシウム感知受容体(CaSR)を阻害することによって効果を発揮します。この阻害は、細胞内カルシウム濃度の低下につながり、それが様々な細胞過程に影響を与えます。 関与する分子標的と経路には、CaSR、カルシウム/カルモジュリン依存性タンパク質キナーゼ-キナーゼ-β(CaMKKβ)、AMP活性化タンパク質キナーゼ(AMPK)、ラパマイシン標的タンパク質(mTOR)経路などがあります .
類似の化合物:
NPS2143塩酸塩: 同様の効果を持つ別のCaSR阻害剤。
R-568塩酸塩: CaSRの正の異方性モジュレーター。
カリンドール塩酸塩: 異なる結合特性を持つCaSRアンタゴニスト。
カルヘックス 231の独自性: カルヘックス 231は、CaSRの強力な負の異方性モジュレーションにより、細胞内カルシウムレベルを効果的に低下させ、関連する細胞過程を調節することができるため、独自性があります。 CaMKKβ-AMPK-mTOR経路に対する特定の結合特性と効果は、他の類似の化合物とは異なります .
類似化合物との比較
NPS2143 hydrochloride: Another CaSR inhibitor with similar effects.
R-568 hydrochloride: A positive allosteric modulator of CaSR.
Calindol hydrochloride: A CaSR antagonist with different binding properties.
Uniqueness of Calhex 231: Calhex 231 is unique due to its potent negative allosteric modulation of CaSR, making it highly effective in reducing intracellular calcium levels and modulating related cellular processes. Its specific binding properties and effects on the CaMKKβ-AMPK-mTOR pathway distinguish it from other similar compounds .
特性
IUPAC Name |
10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWWYGQDYGSWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-11-6 | |
| Record name | Colchiceine, N-deacetyl-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Demecolceine as an antimitotic agent?
A: this compound, a tropolone alkaloid, exerts its antimitotic effects by disrupting microtubule polymerization. [] While the provided abstracts do not delve into the specific molecular interactions, research suggests that this compound binds to tubulin, a protein crucial for microtubule formation. This binding prevents the assembly of microtubules, which are essential for cell division, leading to mitotic arrest.
Q2: How can this compound and related tropolone alkaloids be analyzed and separated?
A: Thin-layer chromatography (TLC) coupled with fluorodensitometry offers an effective method for separating and quantifying this compound and structurally similar tropolone alkaloids. [] This technique involves separating the compounds on a TLC plate and subsequently measuring their fluorescence intensity using a densitometer. The distinct fluorescence properties of these alkaloids allow for their specific detection and quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


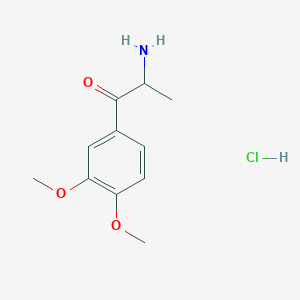
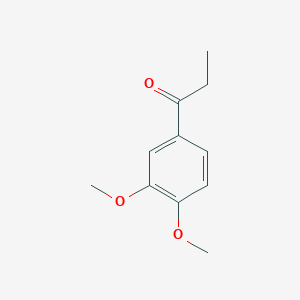

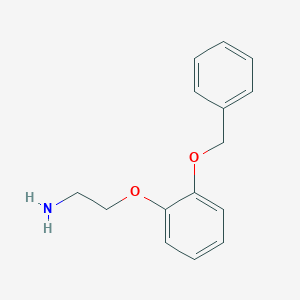

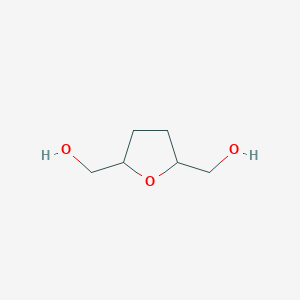
![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
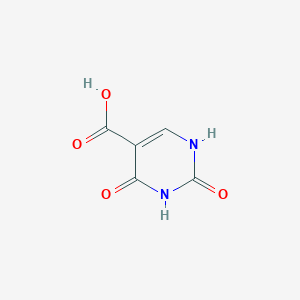
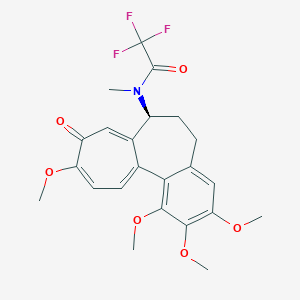
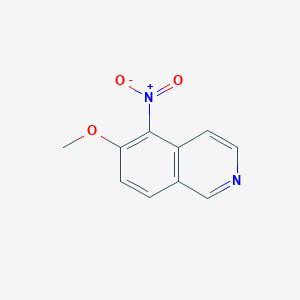
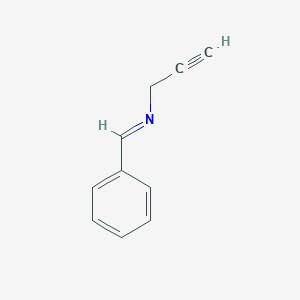
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
